7-Chloro-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
7-Chloro-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique combination of functional groups, including a chloro group, a thiazole ring, a methoxyphenyl group, and a dihydrochromeno-pyrrole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the thiazole ring: Starting from appropriate thioamide and α-haloketone precursors.
Construction of the chromeno-pyrrole core: Through cyclization reactions involving suitable intermediates.
Introduction of the chloro and methoxyphenyl groups: Via electrophilic aromatic substitution or other suitable methods.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate reactions.
Temperature and Pressure: Control of reaction temperature and pressure to optimize product formation.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Potential oxidation of the thiazole ring or other functional groups.
Reduction: Reduction of the chloro group or other reducible moieties.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens, nucleophiles, or electrophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Activity: Investigation of its potential as an antimicrobial, antiviral, or anticancer agent.
Medicine
Drug Development: Exploration of its pharmacological properties and potential therapeutic applications.
Industry
Material Science: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. Potential mechanisms could include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
DNA Intercalation: Insertion into DNA strands, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 7-Chloro-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Uniqueness
The unique combination of functional groups in 7-Chloro-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C23H17ClN2O4S |
---|---|
Molecular Weight |
452.9 g/mol |
IUPAC Name |
7-chloro-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(3-methoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C23H17ClN2O4S/c1-11-12(2)31-23(25-11)26-19(13-5-4-6-15(9-13)29-3)18-20(27)16-10-14(24)7-8-17(16)30-21(18)22(26)28/h4-10,19H,1-3H3 |
InChI Key |
OMYOXHJHBVKERA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC(=CC=C5)OC)C |
Origin of Product |
United States |
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